molecular formula C8H16N2O2 B13257460 Piperidin-3-yl dimethylcarbamate

Piperidin-3-yl dimethylcarbamate

Cat. No.: B13257460
M. Wt: 172.22 g/mol
InChI Key: NFSWAGGCLPQHAX-UHFFFAOYSA-N
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Description

Piperidin-3-yl dimethylcarbamate is a chemical compound that belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and chemical research. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-3-yl dimethylcarbamate typically involves the reaction of piperidine derivatives with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Piperidine} + \text{Dimethylcarbamoyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Piperidin-3-yl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.

Mechanism of Action

The mechanism of action of piperidin-3-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as an insecticide, where it disrupts the nervous system of pests.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in the synthesis of various derivatives.

    Dimethylcarbamate: A carbamate derivative with two methyl groups, used in the production of pesticides.

    Piperidin-4-yl Dimethylcarbamate: A structural isomer with the carbamate group attached to the fourth position of the piperidine ring.

Uniqueness: Piperidin-3-yl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in the development of insecticides and potential therapeutic agents.

Biological Activity

Piperidin-3-yl dimethylcarbamate, also known as piperidin-3-yl N,N-dimethylcarbamate hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C8H17ClN2O2C_8H_{17}ClN_2O_2 and a molecular weight of approximately 208.69 g/mol. The compound features a piperidine ring substituted at the 3-position with a dimethyl carbamate group, enhancing its solubility and biological activity. The hydrochloride form is often utilized to improve stability and solubility in pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes by binding to their active sites. This action can block the enzymatic activity crucial for certain physiological processes.
  • Receptor Binding : this compound may interact with receptors on cell surfaces, modulating signal transduction pathways that are vital for cellular communication and function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported IC50 values indicating effective inhibition .
  • Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures exhibited selective toxicity towards malignant cells over normal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits AChE and BChE; potential for Alzheimer's treatment
CytotoxicityShows selective toxicity towards cancer cell lines
Receptor InteractionModulates signal transduction pathways

Case Studies

  • Cholinesterase Inhibition Study : A study evaluated the inhibitory effect of this compound on AChE and BChE. The results indicated that modifications in the molecular structure significantly affected the inhibition potency, with some analogs showing IC50 values below 20 μM, comparable to established drugs like donepezil .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of piperidin derivatives against HepG2 liver cancer cells using the MTT assay. Among various tested compounds, those containing the piperidine moiety exhibited notable cytotoxic properties, suggesting their potential as lead molecules in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the chemical structure of piperidin derivatives influence their biological activity:

  • Substitution Patterns : Modifications at different positions on the piperidine ring or carbamate group can enhance or reduce inhibitory potency against cholinesterases.
  • Hybrid Molecules : Research into hybrid molecules combining piperidine with other pharmacophores has yielded promising results in increasing biological efficacy against neurodegenerative diseases .

Table 2: Structure-Activity Relationships

CompoundSubstitution PatternIC50 (μM)Activity Type
Compound 5g4-chlorophenyl substituent19.85 ± 0.14AChE Inhibition
Piperidin Analog XMethyl substitution at C6>20Less Active

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

piperidin-3-yl N,N-dimethylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3

InChI Key

NFSWAGGCLPQHAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1CCCNC1

Origin of Product

United States

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